
4-Bromo-6-methyl-1H-indole
Overview
Description
4-Bromo-6-methyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 4-position and a methyl group at the 6-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. This compound, with the molecular formula C₉H₈BrN and molecular weight 210.07 g/mol, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1H-indole typically involves the bromination of 6-methylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with different functional groups.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Scientific Research Applications
4-Bromo-6-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1H-indole involves its interaction with specific molecular targets. The bromine atom and the indole ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
The structural and functional properties of 4-Bromo-6-methyl-1H-indole can be contextualized by comparing it with related indole derivatives. Key differences arise from variations in substituent positions, halogen types, and additional functional groups. Below is a detailed analysis:
Positional Isomers
6-Bromo-4-methyl-1H-indole (CAS 885520-51-4) :
- Molecular Formula : C₉H₈BrN.
- Substituents : Bromine (6-position), methyl (4-position).
- Properties : Similar molecular weight (210.07 g/mol) but distinct electronic effects due to swapped substituent positions. The bromine at the 6-position may alter reactivity in electrophilic substitutions compared to the 4-bromo analog .
- 4-Bromo-7-methyl-1H-indole (CAS 936092-87-4): Molecular Formula: C₉H₈BrN. Substituents: Bromine (4-position), methyl (7-position).
Halogen Variants
6-Bromo-4-fluoro-1H-indole (CAS 885520-59-2) :
4-Bromo-6-chloro-1H-indole (CAS 885519-23-3) :
Methyl-Substituted Analogs
- 6-Bromo-5-methyl-1H-indole (CAS 248602-16-6): Molecular Formula: C₉H₈BrN. Substituents: Bromine (6-position), methyl (5-position).
6-Bromo-3-methyl-1H-indole (CAS 1219741-50-0) :
Comparative Data Table
Biological Activity
4-Bromo-6-methyl-1H-indole is a significant indole derivative known for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 6-position of the indole ring. This unique structure contributes to its reactivity and biological efficacy. The compound's molecular formula is C9H8BrN, with a molecular weight of approximately 213.07 g/mol.
Target Interactions
The compound interacts with multiple biological targets, including enzymes and receptors involved in various signaling pathways. Notably, it has been shown to bind with high affinity to:
- Cytochrome P450 enzymes: This interaction affects drug metabolism and detoxification processes.
- Protein receptors: The binding can modulate signal transduction pathways, influencing cellular responses such as apoptosis and gene expression.
Biochemical Pathways
This compound is involved in several key biochemical pathways:
- Antiviral Activity: Similar indole derivatives have demonstrated inhibitory effects against viruses like influenza A, suggesting potential antiviral applications.
- Anticancer Mechanisms: The compound has been investigated for its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity: Exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Effects: Functions as a radical scavenger, which may contribute to its protective effects against oxidative stress .
- Anti-inflammatory Properties: The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. Results indicated that the compound exhibits dose-dependent cytotoxicity, with IC50 values suggesting significant potency compared to other indole derivatives .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique biological profile:
Compound | Key Features | Biological Activity |
---|---|---|
4-Bromoindole | Lacks the methyl group at position 6 | Limited activity |
6-Methylindole | Lacks the bromine atom at position 4 | Moderate activity |
4-Chloro-6-methyl-1H-indole | Contains chlorine instead of bromine | Similar but less potent |
This compound | Unique combination of bromine and methyl | Broad spectrum of activities |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. This property enhances its potential for therapeutic applications by facilitating cellular uptake and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-Bromo-6-methyl-1H-indole, and how can purity be ensured?
Methodological Answer: The synthesis of brominated indoles typically involves regioselective bromination and cross-coupling reactions. For example, similar compounds like 5-bromoindoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuI in PEG-400:DMF solvent systems, followed by extraction and flash column chromatography for purification . Key steps include:
- Reaction Optimization : Use catalysts like CuI and solvents (e.g., PEG-400:DMF) to enhance reaction efficiency.
- Purification : Employ flash column chromatography (70:30 ethyl acetate:hexane) and recrystallization to isolate the target compound.
- Yield Improvement : Low yields (e.g., 25% in ) may require adjusting reaction time, temperature, or catalyst loading.
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For brominated indoles, observe the following:
- ¹H NMR : Look for aromatic protons (δ 7.14–7.23 ppm) and alkyl chain signals (e.g., δ 3.28–4.62 ppm for –CH₂– groups) .
- ¹³C NMR : Identify carbons adjacent to bromine (e.g., δ 114–146 ppm for aromatic carbons) .
- Mass Spectrometry : Use FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0461) .
Q. How can crystallographic data discrepancies be resolved during structural analysis of this compound derivatives?
Methodological Answer: Crystal structure refinement tools like SHELXL and OLEX2 are essential for resolving ambiguities:
- SHELXL : Use for high-resolution refinement, especially for handling twinned data or hydrogen-bonding networks. Recent updates allow improved handling of disorder and anisotropic displacement parameters .
- OLEX2 : Integrate structure solution, refinement, and visualization. Its workflow-driven interface helps identify outliers in electron density maps, which may indicate misassigned atoms .
- Validation : Cross-check with spectroscopic data (NMR, MS) to resolve conflicts between experimental and crystallographic results .
Q. What strategies enable regioselective functionalization of this compound for complex derivative synthesis?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electrophilic Substitution : The 4-bromo group deactivates the indole ring, directing further substitution to the 5- or 7-positions. Use mild Lewis acids (e.g., BF₃·Et₂O) to control reactivity .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids to introduce groups at the bromine site. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for efficiency .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the indole NH during functionalization .
Q. How can researchers address low yields in multi-step syntheses of this compound-based bioactive compounds?
Methodological Answer:
- Intermediate Characterization : Use LC-MS or TLC (e.g., Rf = 0.30 in ethyl acetate:hexane) to monitor reaction progress and isolate intermediates .
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF to simplify purification .
- Catalyst Screening : Test alternatives to CuI (e.g., Ru-based catalysts) for azide-alkyne cycloadditions to improve turnover .
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJZMYSWAVFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646228 | |
Record name | 4-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-48-9 | |
Record name | 4-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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